molecular formula C7H16O2 B089731 2,2-Diethyl-1,3-propanediol CAS No. 115-76-4

2,2-Diethyl-1,3-propanediol

Cat. No. B089731
M. Wt: 132.20 g/mol
InChI Key: XRVCFZPJAHWYTB-UHFFFAOYSA-N
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Patent
US06653486B2

Procedure details

The thiocarbonate 1 was prepared by a variation of the thiocarbonylation procedure developed by Corey and Hopkins. To a three-necked round-bottomed flask, equipped with a mechanical stirrer and an additional funnel, was placed 2,2-diethyl-1,3-propanediol (15.86 g, 120 mmol), 4-dimethylaminopyridine (DMAP, 29.32 g, 240 mmol) and 120 mL of toluene under an atmosphere of nitrogen. The mixture was allowed to stir at room temperature until a homogeneous solution was reached. The mixture was cooled to 0-5° C. and then a solution of thiophosgene (9.43 mL, 120 mmol) in 90 mL of toluene was added dropwise via the additional funnel over a period of 90 min. This resulted in the formation of a bright orange DMAP-thiophosgene complex. After the completion of addition, the reaction mixture was allowed to stir for an hour at 0-5° C. and then slowly warmed to room temperature. The reaction mixture was allowed to stir at room temperature for an additional hour and then the precipitated DMAP-HCl salt was removed by filtration. The filtrate was concentrated under reduced pressure using a rotary evaporator. The crude material was purified by recrystallization (the crude material was dissolved in refluxing ether, allowed to cool to room temperature and slowly evaporated) or by column chromatography (silica gel, 2:1 methylene chloride/hexanes). The desired thiocarbonate 1 was obtained as white crystalline in 70% yield. Mp (DSC) 64.4° C. 1H-NMR (CDCl3, 300 MHz) δ 4.17 (s, 4H), 1.51-1.43 (q, 4H, J=7.5 Hz), 0.92-0.87 (t, 6H, J=7.5 Hz); 13C-NMR (CDCl3, 75 MHz) δ 189.53, 76.08, 33.67, 23.09, 6.97; IR (KBr pellet) (cm−1) 2960, 2920, 1455, 1395, 1380, 1290, 1240, 1200, 1180, 1060, 990, 930, 720.
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
9.43 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
29.32 g
Type
catalyst
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][CH3:9])([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].[C:10](Cl)(Cl)=[S:11]>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[CH2:1]([C:3]1([CH2:8][CH3:9])[CH2:6][O:7][C:10](=[S:11])[O:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
15.86 g
Type
reactant
Smiles
C(C)C(CO)(CO)CC
Step Two
Name
Quantity
9.43 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
29.32 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thiocarbonate 1 was prepared by a variation of the thiocarbonylation procedure
CUSTOM
Type
CUSTOM
Details
To a three-necked round-bottomed flask, equipped with a mechanical stirrer and an additional funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
This resulted in the formation of a bright orange DMAP-thiophosgene complex
ADDITION
Type
ADDITION
Details
After the completion of addition
STIRRING
Type
STIRRING
Details
to stir for an hour at 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
to stir at room temperature for an additional hour
CUSTOM
Type
CUSTOM
Details
the precipitated DMAP-HCl salt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude material was purified by recrystallization (the crude material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing ether
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
slowly evaporated) or by column chromatography (silica gel, 2:1 methylene chloride/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC(OC1)=S)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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